Enhanced Acidity vs. Dibenzofuran-2-carboxylic Acid
The α‑carbonyl group in dibenzofuran 2‑oxoacetic acid significantly lowers the pKa relative to the parent dibenzofuran‑2‑carboxylic acid. Computational prediction yields a pKa of 2.08 ± 0.54 for the target compound . The analogous dibenzofuran‑2‑carboxylic acid (CAS 22439‑48‑1) displays an experimentally determined ground‑state pK of 4.19 [1]. This represents an approximately two‑order‑of‑magnitude increase in acidity.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa (predicted) = 2.08 ± 0.54 |
| Comparator Or Baseline | Dibenzofuran-2-carboxylic acid: pK (experimental) = 4.19 |
| Quantified Difference | ΔpKa ≈ −2.1 (target is ca. 100× more acidic) |
| Conditions | Predicted pKa from chemical database; experimental pK from UV-Vis/fluorescence Förster cycle analysis [1] |
Why This Matters
Higher acidity facilitates salt formation, aqueous solubility tuning, and deprotonative activation in nucleophilic reactions, making the compound more versatile than its simple carboxylic acid counterpart for synthetic transformations requiring a stronger acid or carboxylate nucleophile.
- [1] Effects of natural cyclodextrins on the photophysical properties of dibenzofuran-2-carboxylic acid. pK = 4.19. Available at: https://www.cheric.org/research/tech/periodicals/view.php?seq=194989 View Source
